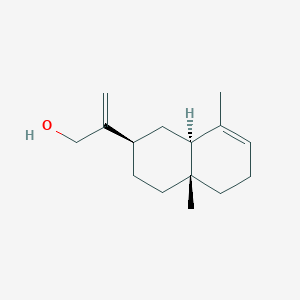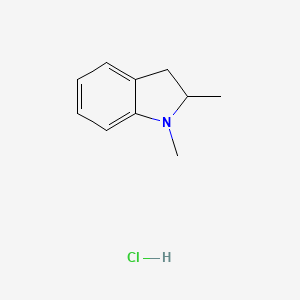
1-Fluoro-5-methylchrysene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Fluoro-5-methylchrysene is a fluorinated derivative of 5-methylchrysene, a polycyclic aromatic hydrocarbon (PAH). This compound is of significant interest in the field of chemical carcinogenesis due to its structural similarity to other carcinogenic PAHs.
Méthodes De Préparation
The synthesis of 1-fluoro-5-methylchrysene typically involves the fluorination of 5-methylchryseneThe reaction is usually carried out in an organic solvent such as acetonitrile, at room temperature
Analyse Des Réactions Chimiques
1-Fluoro-5-methylchrysene undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of fluoro-substituted chrysene quinones.
Reduction: Catalytic hydrogenation can reduce the compound to its corresponding dihydro derivatives.
The major products formed from these reactions include fluoro-substituted chrysene derivatives, which are useful intermediates in organic synthesis.
Applications De Recherche Scientifique
1-Fluoro-5-methylchrysene has several scientific research applications:
Chemistry: It serves as a model compound for studying the effects of fluorine substitution on the reactivity and stability of PAHs.
Biology: The compound is used in studies investigating the metabolic activation and detoxification pathways of fluorinated PAHs.
Medicine: Research on its carcinogenic potential helps in understanding the mechanisms of chemical carcinogenesis and developing strategies for cancer prevention.
Mécanisme D'action
The biological activity of 1-fluoro-5-methylchrysene is primarily due to its metabolic activation. The compound undergoes enzymatic oxidation to form reactive intermediates, which can bind to DNA and cause mutations. The key molecular targets include cytochrome P450 enzymes, which catalyze the formation of dihydrodiol epoxides, the ultimate carcinogenic metabolites .
Comparaison Avec Des Composés Similaires
1-Fluoro-5-methylchrysene can be compared with other fluorinated derivatives of 5-methylchrysene, such as:
- 3-Fluoro-5-methylchrysene
- 6-Fluoro-5-methylchrysene
- 7-Fluoro-5-methylchrysene
- 9-Fluoro-5-methylchrysene
- 1this compound
- 12-Fluoro-5-methylchrysene
These compounds exhibit varying degrees of carcinogenic activity, with some being less active than 5-methylchrysene itself. The unique position of the fluorine atom in this compound influences its metabolic activation and carcinogenic potential, making it distinct from its analogs .
Propriétés
Numéro CAS |
64977-44-2 |
|---|---|
Formule moléculaire |
C19H13F |
Poids moléculaire |
260.3 g/mol |
Nom IUPAC |
1-fluoro-5-methylchrysene |
InChI |
InChI=1S/C19H13F/c1-12-11-13-5-2-3-6-14(13)17-10-9-15-16(19(12)17)7-4-8-18(15)20/h2-11H,1H3 |
Clé InChI |
XEMHABFHBIXNKT-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=CC=CC=C2C3=C1C4=C(C=C3)C(=CC=C4)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![N-[4-[Acetyl-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]acetamide (Diacetylsulfadimidine; Diacetylsulfamethazine)](/img/structure/B13415191.png)





